molecular formula C9H8F2O3 B3385528 2,2-Difluoro-1,3-benzodioxole-5-ethanol CAS No. 641631-96-1

2,2-Difluoro-1,3-benzodioxole-5-ethanol

Cat. No. B3385528
CAS RN: 641631-96-1
M. Wt: 202.15 g/mol
InChI Key: POAQIUVPNLFVQX-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1,3-benzodioxole” is a fluorinated building block . It has an empirical formula of C7H4F2O2, a CAS Number of 1583-59-1, and a molecular weight of 158.10 . It’s used in the synthesis of various benzodioxole-containing pharmaceutical active compounds .


Synthesis Analysis

The compound is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .


Molecular Structure Analysis

The molecular formula of “2,2-Difluoro-1,3-benzodioxole-5-ethanol” is C8H6F2O3 . The SMILES string representation is FC1(F)Oc2ccccc2O1 .


Chemical Reactions Analysis

Pseudomonas putida F1 catalyzed defluorination of 2,2-Difluoro-1,3-Benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .


Physical And Chemical Properties Analysis

The compound is in liquid form with a refractive index of n20/D 1.444 and a density of 1.303 g/mL at 25 °C . It should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1 suggests that the mechanism revealed may apply to the defluorination of DFBD-containing compounds in the environment . This could have implications for the biodegradation of fluorinated organic compounds, which are a major focus currently due to their prevalence, emerging concerns about health effects, and their prolonged lifetime in the environment .

properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)13-7-2-1-6(3-4-12)5-8(7)14-9/h1-2,5,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAQIUVPNLFVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CCO)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-benzodioxole-5-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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